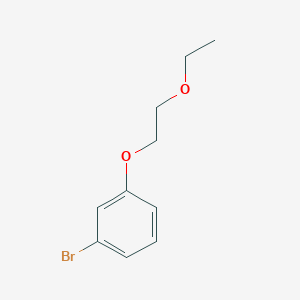

1-Bromo-3-(2-ethoxyethoxy)benzene

Descripción

1-Bromo-3-(2-ethoxyethoxy)benzene (CAS: 39995-42-1) is a halogenated aromatic ether with a molecular weight of 245.12 g/mol. It features a benzene ring substituted with a bromine atom at the 1-position and a 2-ethoxyethoxy group at the 3-position. This compound is widely used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves alkylation reactions, such as the nucleophilic substitution of bromophenol derivatives with ethylene glycol ethers under basic conditions .

Propiedades

IUPAC Name |

1-bromo-3-(2-ethoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSGRVBRWKODOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-ethoxyethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(2-ethoxyethoxy)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, resulting in a high-purity product suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-3-(2-ethoxyethoxy)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

Oxidation: Products include carboxylic acids, aldehydes, or ketones.

Reduction: The major product is the corresponding hydrogenated benzene derivative.

Aplicaciones Científicas De Investigación

1-Bromo-3-(2-ethoxyethoxy)benzene has diverse applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceutical Development: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

Chemical Research: The compound is employed in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(2-ethoxyethoxy)benzene primarily involves electrophilic aromatic substitution reactions. The bromine atom on the benzene ring acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This intermediate then undergoes further reactions to yield substituted benzene derivatives. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the ethoxyethoxy group .

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

Research Findings and Trends

- Reactivity : The 2-ethoxyethoxy group in this compound enhances solubility in polar aprotic solvents, facilitating its use in coupling reactions (e.g., Suzuki-Miyaura) .

- Biological Activity : Analogs with longer alkoxy chains (e.g., hexyloxy) exhibit improved bioavailability in antiviral screens compared to shorter-chain derivatives .

- Synthetic Flexibility : Chloro- and bromo-ethoxy variants serve as versatile electrophiles for constructing complex heterocycles, such as indoles or benzofurans .

Data Tables

Table 1. Comparative Analysis of Key Compounds

| Parameter | This compound | 1-Bromo-3-(hexyloxy)benzene | 1-Bromo-3-(2-chloroethoxy)benzene |

|---|---|---|---|

| Molecular Weight | 245.12 | ~277.21 | 235.51 |

| Boiling Point | Not reported | >200°C (estimated) | ~180°C (estimated) |

| Key Application | Biochemical intermediates | Antiviral agents | Electrophilic substitution |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.